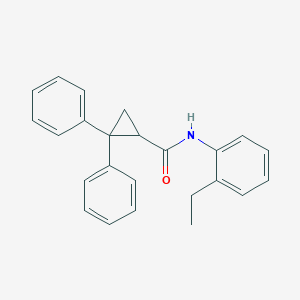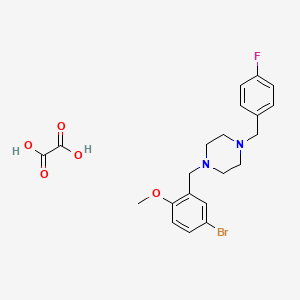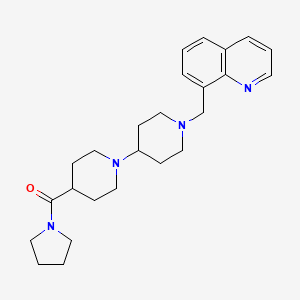
N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide, also known as EPC or EPCOC, is a cyclopropane-based compound that has gained attention in the scientific community due to its potential use as a pharmacological agent. EPC has shown promise in various areas of research, including cancer treatment, pain management, and neurological disorders. In
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also has potential applications in pain management, as it has been shown to have analgesic properties. Additionally, this compound has shown promise in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and neuroprotection. This compound also modulates the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. Additionally, this compound has a relatively long half-life, which allows for extended exposure times in experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion
In conclusion, this compound, or this compound, is a cyclopropane-based compound that has shown promise in various areas of research, including cancer treatment, pain management, and neurological disorders. The synthesis method of this compound is reliable and efficient, and its mechanism of action involves the modulation of ion channels and receptors in the nervous system. This compound has various biochemical and physiological effects, and its high potency makes it a useful compound for lab experiments. There are several future directions for research on this compound, including the development of analogs and investigation of its potential use in other neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-ethylphenylmagnesium bromide with 2,2-diphenylcyclopropanecarboxylic acid chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This method has been successfully used in various studies and is considered reliable and efficient.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-2-18-11-9-10-16-22(18)25-23(26)21-17-24(21,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,21H,2,17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDVTKTLXXPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)
![3-{[(4-methyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)

![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)
![1-allyl-5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018792.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-pyridinylmethyl)piperazine](/img/structure/B5018793.png)

![methyl 4-{[1-(2,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5018814.png)

![N-[2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B5018850.png)
![1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5018857.png)
![1,1'-(2-butyne-1,4-diyl)bis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B5018860.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl methanesulfonate](/img/structure/B5018873.png)
![pentyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5018885.png)